

Application Note: Scale-Up Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

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Compound of Interest

Compound Name: 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Cat. No.: B112619

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Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid piperidine core, combined with the versatile allyl and carboxylic acid functionalities, makes it an attractive scaffold for the development of novel pharmaceuticals. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, starting from commercially available ethyl 4-piperidinecarboxylate. The described methodology is designed to be robust, scalable, and suitable for implementation in a drug development setting.

Synthetic Strategy

The synthesis commences with the protection of the secondary amine of ethyl 4-piperidinecarboxylate with a tert-butyloxycarbonyl (Boc) group. The subsequent key step involves the α -allylation of the resulting N-Boc protected ester. This is achieved through the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with allyl bromide. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butyloxycarbonyl)piperidine-4-carboxylate

Reaction Scheme:

Procedure:

To a stirred solution of ethyl 4-piperidinecarboxylate (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in a minimal amount of DCM is then added dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate

Reaction Scheme:

Procedure:

A solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.4 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA). A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (2 volumes) is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The resulting mixture is stirred for 1-2 hours to ensure complete enolate formation. Allyl bromide (1.3 eq) is then added dropwise, and the reaction is stirred at -78 °C for an additional 2-3 hours. The reaction is allowed to warm to room temperature and quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate.

Step 3: Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

Reaction Scheme:

Procedure:

To a solution of ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 volumes) is added lithium hydroxide monohydrate (3.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled to 0 °C and acidified to pH 3-4 with 1 M HCl. The resulting white precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give **1-Boc-4-allyl-4-piperidinecarboxylic acid** as a white solid.

Data Presentation

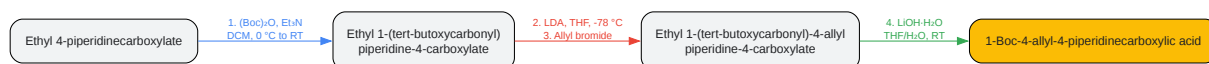
Table 1: Summary of Reagents and Products

| Step | Starting Material | Reagent(s) | Product | Molecular Weight (g/mol) |
|------|---|---|---|----------------------------|
| 1 | Ethyl 4-piperidinecarboxylate | Di-tert-butyl dicarbonate, Triethylamine | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 257.33 |
| 2 | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | Lithium diisopropylamide (LDA), Allyl bromide | Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate | 297.39 |
| 3 | Ethyl 1-(tert-butoxycarbonyl)-4-allylpiperidine-4-carboxylate | Lithium hydroxide monohydrate | 1-Boc-4-allyl-4-piperidinecarboxylic acid | 269.34[1] |

Table 2: Typical Reaction Parameters and Expected Yields

| Step | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|------|-----------------|------------------|-------------------|-------------------|
| 1 | Dichloromethane | 0 to RT | 12-16 | 90-98 |
| 2 | Tetrahydrofuran | -78 to RT | 3-5 | 70-85 |
| 3 | THF/Water | RT | 12-24 | 85-95 |

Mandatory Visualization



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Caption: Synthetic workflow for the scale-up synthesis of **1-Boc-4-allyl-4-piperidinecarboxylic acid**.

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References

- 1. | Advent [adventchembio.com]
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